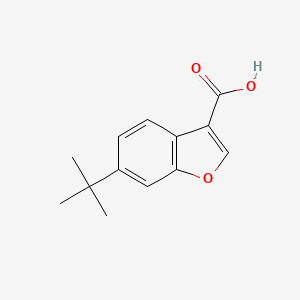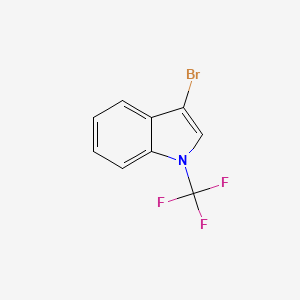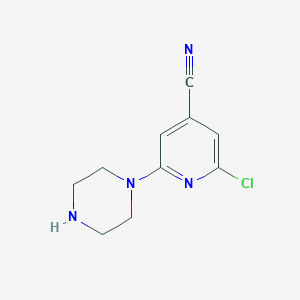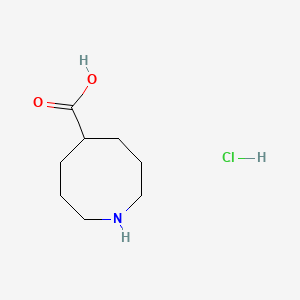
4-(Aminosulfonyl)-N-Boc-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminosulfonyl)-N-Boc-L-phenylalanine is an organic compound that belongs to the class of sulfonamides It is a derivative of phenylalanine, an essential amino acid, and contains a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonamide Formation: The protected amino acid is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(Aminosulfonyl)-N-Boc-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Free amine.
科学的研究の応用
4-(Aminosulfonyl)-N-Boc-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Aminosulfonyl)benzoic acid
- 4-(Aminosulfonyl)phenylalanine
- N-Boc-L-phenylalanine
Uniqueness
4-(Aminosulfonyl)-N-Boc-L-phenylalanine is unique due to the presence of both the sulfonamide and Boc protecting groups. This combination provides the compound with distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
84053-14-5 |
|---|---|
分子式 |
C14H20N2O6S |
分子量 |
344.39 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfamoylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)(H2,15,20,21)/t11-/m0/s1 |
InChIキー |
COMNQBHSVKJFIQ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

